chloro-lambda~5~-phosphane CAS No. 133474-11-0](/img/structure/B14270524.png)
[Bis(trimethylsilyl)methylidene](di-tert-butyl)chloro-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is a specialized organophosphorus compound known for its unique structure and reactivity. This compound features a phosphorus atom bonded to a chloro group, two di-tert-butyl groups, and a bis(trimethylsilyl)methylidene group. Its distinct configuration makes it valuable in various chemical reactions and applications, particularly in the field of catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane typically involves the reaction of di-tert-butylphosphine with a suitable chlorinating agent in the presence of a base. One common method includes the use of phosphorus trichloride (PCl3) and di-tert-butylphosphine in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial. Industrial methods also emphasize the importance of purification steps, including distillation and recrystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction of the phosphorus center can lead to the formation of phosphines or phosphides.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium alkoxides or amines, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products
Substitution: Products include phosphine derivatives with various functional groups replacing the chloro group.
Oxidation: Phosphine oxides or other oxidized phosphorus compounds.
Reduction: Reduced phosphorus species, such as phosphines or phosphides.
Scientific Research Applications
Chemistry
In chemistry, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for stabilizing metal centers and facilitating catalytic cycles in reactions such as cross-coupling and hydrogenation.
Biology
While its direct applications in biology are limited, derivatives of this compound can be used in the synthesis of biologically active molecules. Its role in catalysis can aid in the production of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, the compound’s derivatives may be explored for their potential as therapeutic agents or in drug synthesis. Its ability to form stable complexes with metals can be leveraged in the development of metal-based drugs.
Industry
Industrially, Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is valuable in the production of fine chemicals and polymers. Its use in catalytic processes can enhance the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric environment. This coordination can activate the metal for catalytic processes, facilitating bond formation and cleavage in various reactions. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylchlorophosphine: Similar in structure but lacks the bis(trimethylsilyl)methylidene group.
Tri-tert-butylphosphine: Contains three tert-butyl groups but no chloro or bis(trimethylsilyl)methylidene groups.
Bis(di-tert-butylphosphino)methane: Features two di-tert-butylphosphino groups but differs in its overall structure and reactivity.
Uniqueness
Bis(trimethylsilyl)methylidenechloro-lambda~5~-phosphane is unique due to the presence of the bis(trimethylsilyl)methylidene group, which imparts distinct steric and electronic properties. This uniqueness enhances its ability to stabilize metal centers and participate in a wide range of catalytic processes, making it a versatile and valuable compound in both research and industrial applications.
Properties
CAS No. |
133474-11-0 |
|---|---|
Molecular Formula |
C15H36ClPSi2 |
Molecular Weight |
339.04 g/mol |
IUPAC Name |
bis(trimethylsilyl)methylidene-ditert-butyl-chloro-λ5-phosphane |
InChI |
InChI=1S/C15H36ClPSi2/c1-14(2,3)17(16,15(4,5)6)13(18(7,8)9)19(10,11)12/h1-12H3 |
InChI Key |
WOLQOHXYKLEIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(=C([Si](C)(C)C)[Si](C)(C)C)(C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


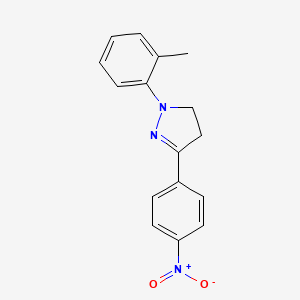
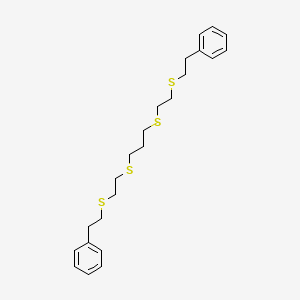
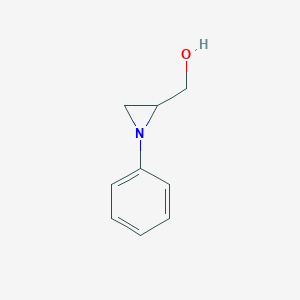
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
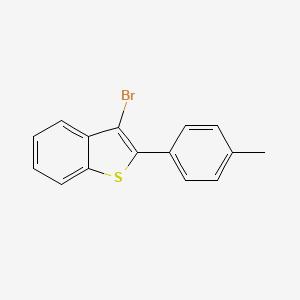

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
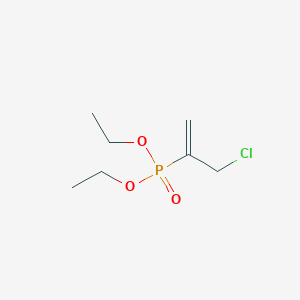
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
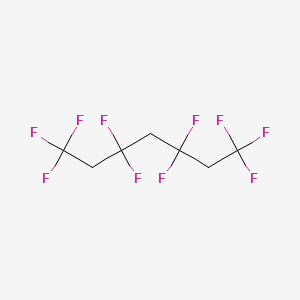
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
